Cas no 2229127-43-7 (5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole)

5-(ブト-3-イン-2-イル)-3-ターシャリーブチル-1-メチル-1H-ピラゾールは、高度に特化された有機化合物であり、ピラゾール骨格にアルキン基と立体障害性の高いターシャリーブチル基を有する。この構造的特徴により、金属触媒を用いたクロスカップリング反応やクリックケミストリーなどの官能基変換に優れた反応性を示す。特に、アルキン部位は付加反応の活性点として機能し、医薬品中間体や機能性材料の合成において有用である。分子内の立体障害により選択的反応が可能で、副生成物の抑制にも寄与する。安定性と反応性のバランスが良く、精密有機合成における多用途なビルディングブロックとしての応用が期待される。

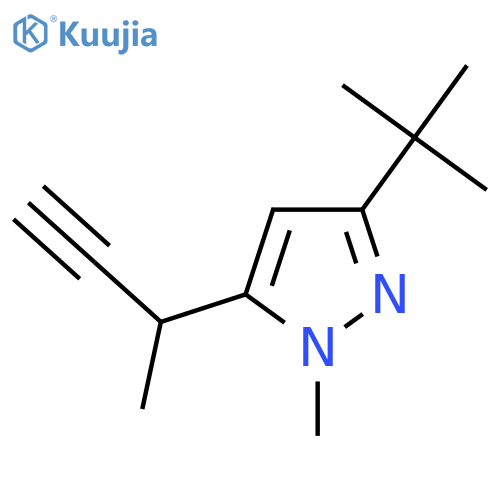

2229127-43-7 structure

商品名:5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole

- EN300-1770940

- 2229127-43-7

-

- インチ: 1S/C12H18N2/c1-7-9(2)10-8-11(12(3,4)5)13-14(10)6/h1,8-9H,2-6H3

- InChIKey: JMNCFFJUTNMMMZ-UHFFFAOYSA-N

- ほほえんだ: N1(C)C(C(C#C)C)=CC(C(C)(C)C)=N1

計算された属性

- せいみつぶんしりょう: 190.146998583g/mol

- どういたいしつりょう: 190.146998583g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 17.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1770940-2.5g |

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole |

2229127-43-7 | 2.5g |

$3025.0 | 2023-09-20 | ||

| Enamine | EN300-1770940-5g |

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole |

2229127-43-7 | 5g |

$4475.0 | 2023-09-20 | ||

| Enamine | EN300-1770940-0.05g |

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole |

2229127-43-7 | 0.05g |

$1296.0 | 2023-09-20 | ||

| Enamine | EN300-1770940-0.25g |

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole |

2229127-43-7 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1770940-10g |

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole |

2229127-43-7 | 10g |

$6635.0 | 2023-09-20 | ||

| Enamine | EN300-1770940-0.5g |

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole |

2229127-43-7 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1770940-10.0g |

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole |

2229127-43-7 | 10g |

$6635.0 | 2023-06-03 | ||

| Enamine | EN300-1770940-0.1g |

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole |

2229127-43-7 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1770940-5.0g |

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole |

2229127-43-7 | 5g |

$4475.0 | 2023-06-03 | ||

| Enamine | EN300-1770940-1.0g |

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole |

2229127-43-7 | 1g |

$1543.0 | 2023-06-03 |

5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole 関連文献

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Sohyun Park,Hungu Kang,Hyo Jae Yoon J. Mater. Chem. A, 2019,7, 14419-14446

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

2229127-43-7 (5-(but-3-yn-2-yl)-3-tert-butyl-1-methyl-1H-pyrazole) 関連製品

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 2639411-78-0(6-(Propan-2-yloxy)-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 794495-32-2(2-tert-Butyl-1H-imidazole-4-carboxylic Acid)

- 1261751-79-4(4,4'-Bis(trifluoromethoxy)-2-nitrobiphenyl)

- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量